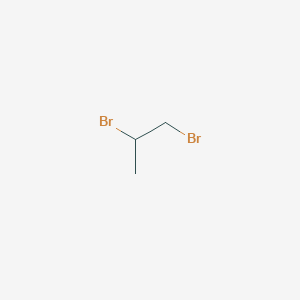
1,2-Dibromopropane
Cat. No. B165211
Key on ui cas rn:
78-75-1
M. Wt: 201.89 g/mol
InChI Key: XFNJYAKDBJUJAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06403840B1
Procedure details


1,2-dibromopropane (1.00 ml/hour) and helium (2.0 ml/minute) were passed through a reactor packed with M at 100° C. Within the first 2 hours, an average 1,2-dibromopropane conversion of 40%, with 30% propylene oxide average selectivity and 70% acetone selectivity was obtained.


Name

Name
Yield
30%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][CH2:2][CH:3]([Br:5])[CH3:4].[CH3:6][C:7]([CH3:9])=[O:8]>>[Br:1][CH2:2][CH:3]([Br:5])[CH3:4].[CH2:6]1[O:8][CH:7]1[CH3:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(C)Br
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
packed with M at 100° C
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCC(C)Br
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1C(C)O1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 30% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
